molecular formula C18H14ClF3N2O3 B284618 N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE

N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE

Cat. No.: B284618
M. Wt: 398.8 g/mol
InChI Key: QQJWMMSLQRQRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a benzodioxole ring, and an isoquinolinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzodioxoles and isoquinolinecarboxamides. Examples include:

Uniqueness

N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H14ClF3N2O3

Molecular Weight

398.8 g/mol

IUPAC Name

N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C18H14ClF3N2O3/c19-13-5-6-14-15(9-13)27-18(26-14,17(20,21)22)23-16(25)24-8-7-11-3-1-2-4-12(11)10-24/h1-6,9H,7-8,10H2,(H,23,25)

InChI Key

QQJWMMSLQRQRGC-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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